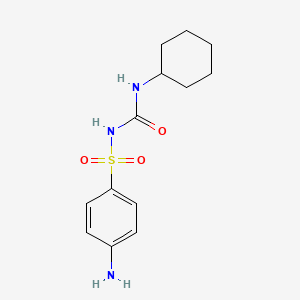
(4-Amino-3-nitro-phenyl)-acetic acid hydrochloride
Vue d'ensemble
Description
(4-Amino-3-nitro-phenyl)-acetic acid hydrochloride: is a chemical compound characterized by the presence of an amino group (-NH2), a nitro group (-NO2), and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Amino-3-nitro-phenyl)-acetic acid hydrochloride typically involves the nitration of 4-aminophenylacetic acid followed by the introduction of a nitro group at the 3-position. The reaction conditions include the use of nitric acid and sulfuric acid as nitrating agents, with careful control of temperature to avoid over-nitration.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, ensuring high purity and yield. The process involves large-scale reactors and advanced purification techniques to obtain the desired product.
Analyse Des Réactions Chimiques
(4-Amino-3-nitro-phenyl)-acetic acid hydrochloride: undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitroso group (-NO), leading to the formation of 4-nitroso-3-nitro-phenyl)-acetic acid hydrochloride .
Reduction: The nitro group can be reduced to an amine group (-NH2), resulting in the formation of 4-amino-3-amino-phenyl)-acetic acid hydrochloride .
Substitution: The acetic acid moiety can undergo substitution reactions with various reagents, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and HCl.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products Formed:
4-nitroso-3-nitro-phenyl)-acetic acid hydrochloride: (from oxidation)
4-amino-3-amino-phenyl)-acetic acid hydrochloride: (from reduction)
Various halogenated derivatives (from substitution)
Applications De Recherche Scientifique
(4-Amino-3-nitro-phenyl)-acetic acid hydrochloride: has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
(4-Amino-3-nitro-phenyl)-acetic acid hydrochloride: is compared with other similar compounds, such as 3-nitro-4-aminophenylacetic acid and 4-nitro-3-aminophenylacetic acid . These compounds share structural similarities but differ in the position of the amino and nitro groups, leading to variations in their chemical properties and biological activities.
Comparaison Avec Des Composés Similaires
3-nitro-4-aminophenylacetic acid
4-nitro-3-aminophenylacetic acid
2-nitro-4-aminophenylacetic acid
3-nitro-2-aminophenylacetic acid
Does this cover everything you were looking for?
Propriétés
IUPAC Name |
2-(4-amino-3-nitrophenyl)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4.ClH/c9-6-2-1-5(4-8(11)12)3-7(6)10(13)14;/h1-3H,4,9H2,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKERPVDHTGANQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)[N+](=O)[O-])N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2Z)-2-[(3,5-dichloro-4-hydroxyphenyl)methylidene]benzo[e][1]benzofuran-1-one](/img/structure/B8062683.png)
![(2Z)-2-[(3-hydroxy-4-methoxyphenyl)methylidene]benzo[e][1]benzofuran-1-one](/img/structure/B8062693.png)
![4-[(Z)-(1-oxobenzo[e][1]benzofuran-2-ylidene)methyl]benzoic acid](/img/structure/B8062696.png)
![(2Z)-2-[(3,4-dihydroxyphenyl)methylidene]benzo[e][1]benzofuran-1-one](/img/structure/B8062702.png)
![(2Z)-2-[(4-hydroxy-3-nitrophenyl)methylidene]benzo[e][1]benzofuran-1-one](/img/structure/B8062716.png)
![2-hydroxy-5-[(Z)-(1-oxobenzo[e][1]benzofuran-2-ylidene)methyl]benzoic acid](/img/structure/B8062719.png)
![(2Z)-2-[(3-hydroxy-4-nitrophenyl)methylidene]benzo[e][1]benzofuran-1-one](/img/structure/B8062725.png)

![2-[[4-(4-Nitrophenoxy)phenyl]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B8062734.png)




![3-[[4-[4-[(2-Carboxycyclohexanecarbonyl)amino]phenoxy]phenyl]carbamoyl]benzoic acid](/img/structure/B8062778.png)
